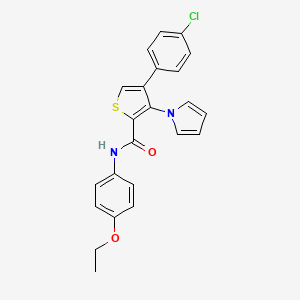

4-(4-氯苯基)-N-(4-乙氧基苯基)-3-(1H-吡咯-1-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

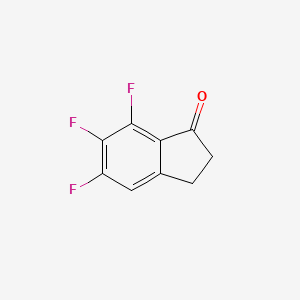

The compound 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a multifaceted molecule that likely exhibits a range of biological activities due to the presence of several pharmacophoric elements such as the chlorophenyl ring, ethoxyphenyl group, pyrrol moiety, and thiophene carboxamide. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and thiophene components have been synthesized and evaluated for various biological activities, including antioxidant, antitumor, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, compounds with chlorophenyl and thiophene moieties have been synthesized using the Gewald reaction, which is a versatile method for constructing thiophene rings . Additionally, intramolecular cyclization reactions catalyzed by bases or palladium-copper catalytic systems have been employed to create complex structures with pyrrol and thiophene rings . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as microanalysis . X-ray diffraction analysis has also been used to unambiguously assign the structure of complex molecules . These techniques would be essential in confirming the molecular structure of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve its functional groups. For example, the chlorophenyl group could undergo further halogenation or coupling reactions, while the ethoxyphenyl group might be susceptible to de-ethoxylation or oxidation . The pyrrol and thiophene rings could participate in electrophilic aromatic substitution or act as ligands in metal-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. Compounds with similar structures have shown a range of solubilities and melting points, which are important for their application in biological systems . The presence of the chlorophenyl and ethoxyphenyl groups could affect the lipophilicity of the molecule, potentially influencing its bioavailability and distribution in biological systems.

科学研究应用

分子结构和氢键

感兴趣的化合物与研究其在抗惊厥应用中的潜力的结构有关,重点是氢键和分子排列。例如,对与该化合物具有结构相似性的烯胺酮的研究突出了氢键和分子构象在其生物活性中的重要性 (Kubicki, Bassyouni, & Codding, 2000).

电聚合和材料特性

另一个研究领域涉及噻吩衍生物的电聚合,由于噻吩单元的存在,这些衍生物与该化合物密切相关。这项研究探讨了噻吩环上的取代基如何影响聚合过程和所得聚合物的性质,这对于开发具有定制电学和溶解性特性的材料至关重要 (Visy, Lukkari, & Kankare, 1994).

卤代化和衍生物合成

在合成化学领域,噻吩衍生物的卤代化(类似于讨论的化合物)被研究以了解此类反应的区域选择性和有利条件。这一知识对于合成生物活性化合物和材料至关重要,其中特定的卤代衍生物作为关键中间体 (Castillo-Aguilera et al., 2017).

抗癌活性

此外,已经探索了噻吩衍生物(包括与所讨论化合物在结构上相关的化合物)的抗癌潜力。这项研究旨在了解构效关系并识别用于开发新型抗癌剂的有希望的支架 (Atta & Abdel‐Latif, 2021).

属性

IUPAC Name |

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-2-28-19-11-9-18(10-12-19)25-23(27)22-21(26-13-3-4-14-26)20(15-29-22)16-5-7-17(24)8-6-16/h3-15H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAICOBENQGOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)